An In-depth Technical Guide to 3-Butylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Butylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylpyridine (CAS No. 539-32-2) is a heterocyclic aromatic organic compound and a derivative of pyridine.[1] It is a colorless to light yellow liquid with a characteristic pyridine-like odor.[2][3] This compound serves as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][4] Its utility is also noted in coordination chemistry, where it can act as a ligand in the formation of various metal complexes.[3] Naturally, 3-Butylpyridine has been identified as a major component of the volatile oil isolated from the aerial parts of Pavonia odorata, an herb used in Ayurvedic medicine. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis.
Chemical Structure and Identification
3-Butylpyridine is structurally characterized by a pyridine ring substituted with a butyl group at the 3-position.
IUPAC Name: 3-butylpyridine[5] SMILES String: CCCCc1cccnc1[6] InChI Key: QSNMFWFDOFQASV-UHFFFAOYSA-N[6]
Caption: 2D representation of the 3-Butylpyridine molecule.
Physicochemical Properties
The key quantitative properties of 3-Butylpyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [2][5] |
| Molecular Weight | 135.21 g/mol | [5][6] |
| Appearance | Colorless to light yellow, clear liquid | [2][3] |
| Boiling Point | 80-81 °C at 8 mmHg | [5][6] |
| Density | 0.911 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.493 | [5][6] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [5][6] |
| pKa | 5.56 ± 0.10 (Predicted) | [2] |
| LogP | 2.42420 | [3] |
| Vapor Pressure | 0.343 mmHg at 25°C | [2] |
| CAS Number | 539-32-2 | [5] |
Experimental Protocols
Synthesis of 3-Alkylpyridines: A Modern Approach
While classical methods for pyridine alkylation exist, modern organic synthesis often favors more regioselective and efficient strategies. Direct C-H functionalization, such as the Minisci reaction and its variants, represents a powerful tool for the alkylation of electron-deficient heterocycles like pyridine.
A general workflow for a modern regioselective C-4 alkylation, which can be adapted for C-3 substitution with appropriate starting materials or catalysts, is presented below. This approach circumvents issues of overalkylation and isomeric mixtures common in older methods.
Caption: Generalized workflow for the synthesis of 3-alkylpyridines.
Methodology Details:
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Starting Materials: For selective 3-alkylation, a common strategy involves using a 3-halopyridine (e.g., 3-bromopyridine) and a butyl-containing organometallic reagent, such as butylmagnesium bromide (a Grignard reagent) or butyllithium, in the presence of a suitable transition metal catalyst.
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Minisci-type Decarboxylative Alkylation: An alternative involves the reaction of a pyridine derivative with a carboxylic acid that serves as the alkyl donor (e.g., valeric acid to provide a butyl radical).[7] This reaction is typically initiated with an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) and a silver nitrate (AgNO₃) catalyst.[7]
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Reaction Conditions: Reactions are generally conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent. Reaction temperatures and times are dependent on the specific reagents and catalysts used, often ranging from room temperature to moderate heating (50-80 °C).[5]
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Workup and Purification: Following the reaction, a standard aqueous workup is performed to quench the reagents and separate the product. The crude product is then typically purified using techniques such as column chromatography on silica gel to isolate the 3-Butylpyridine.
Analytical Characterization Protocols
The identity and purity of synthesized 3-Butylpyridine are confirmed using standard analytical techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Methodology: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a GC-MS system. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The separated components enter the mass spectrometer, which is typically operated in electron ionization (EI) mode.[8] The resulting mass spectrum of 3-Butylpyridine will show a molecular ion peak (M+) at m/z = 135, corresponding to its molecular weight.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] For ¹H NMR, characteristic signals for the butyl chain protons (triplet for the terminal CH₃, multiplets for the CH₂ groups) and distinct signals for the aromatic protons on the pyridine ring will be observed. ¹³C NMR will show the expected number of signals for the nine carbon atoms in their unique chemical environments.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A spectrum is typically obtained using an FTIR spectrometer.[5] The sample can be analyzed as a thin liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[5] The IR spectrum of 3-Butylpyridine will exhibit characteristic absorption bands for C-H stretching from the alkyl group (typically below 3000 cm⁻¹) and the aromatic ring (typically above 3000 cm⁻¹), as well as C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
Safety and Handling
3-Butylpyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is also a combustible liquid.
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[6]
Applications in Research and Development
3-Butylpyridine is a valuable intermediate in organic synthesis. Its documented applications include:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for the preparation of more complex, biologically active molecules.[1][4] For example, it has been used as a precursor for the synthesis of 3-butylisonicotinic acid.
-
Coordination Chemistry: It is employed as a ligand in the preparation of manganese-salen complexes, which have applications in catalysis.
-
Material Science: The incorporation of pyridine derivatives like 3-Butylpyridine into polymers can impart specific properties such as altered solubility or thermal stability.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
